molecular formula C12H9Cl3N4 B5837285 1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE

Cat. No.: B5837285
M. Wt: 315.6 g/mol
InChI Key: HKYQHOFPGOZVOA-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both a dichlorophenyl group and a chloropyrazinyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 1-(3,4-dichlorophenyl)-1-ethanone, which can be achieved through the Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The subsequent step involves the condensation of 1-(3,4-dichlorophenyl)-1-ethanone with 3-chloro-2-pyrazinecarboxaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has been explored for various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and chloropyrazinyl groups enable it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

1-(3,4-DICHLOROPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione: This compound shares a chlorophenyl group but differs in its overall structure and functional groups.

    1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine: This compound also contains a chlorophenyl group but has a different core structure and substituents.

The uniqueness of this compound lies in its specific combination of dichlorophenyl and chloropyrazinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N4/c1-7(8-2-3-9(13)10(14)6-8)18-19-12-11(15)16-4-5-17-12/h2-6H,1H3,(H,17,19)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYQHOFPGOZVOA-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=CN=C1Cl)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=CN=C1Cl)/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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